molecular formula C10H11NO2 B8506543 3-[(2-Hydroxyethoxy)methyl]benzonitrile CAS No. 620600-64-8

3-[(2-Hydroxyethoxy)methyl]benzonitrile

Cat. No.: B8506543
CAS No.: 620600-64-8
M. Wt: 177.20 g/mol
InChI Key: IILIXILNOBGRGF-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethoxy)methyl]benzonitrile is a benzonitrile derivative featuring a (2-hydroxyethoxy)methyl substituent at the meta position (3-position) of the aromatic ring.

Properties

CAS No.

620600-64-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(2-hydroxyethoxymethyl)benzonitrile

InChI

InChI=1S/C10H11NO2/c11-7-9-2-1-3-10(6-9)8-13-5-4-12/h1-3,6,12H,4-5,8H2

InChI Key

IILIXILNOBGRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)COCCO

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-[(2-Hydroxyethoxy)methyl]benzonitrile with structurally related benzonitrile derivatives, focusing on substituent position, functional groups, synthetic methods, and biological relevance.

Structural and Functional Group Comparisons

4-((7-(2-Hydroxyethoxy)-4-methyl-2-oxo-2H-chromen-3-yl)methyl)benzonitrile (3d)
  • Substituent: (2-Hydroxyethoxy)methyl linked to a chromenone scaffold.
  • Position : Para (4-position) on the benzonitrile ring.
  • Properties : Molecular weight 336.3 g/mol, melting point 80–82°C.
  • Synthesis : Prepared via alkylation using ethylene chlorohydrin, yielding 83% .
4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride
  • Substituent: (Methylaminoethoxy)methyl.
  • Position : Para (4-position).
  • Properties : Molecular weight 176.22 g/mol.
  • Regulatory Compliance : Certified as a reference standard under USP, EMA, and BP guidelines .
  • Key Difference: The methylamino group introduces basicity, altering solubility and receptor interactions compared to hydroxyethoxy derivatives .
3-(2-Hydroxyethyl)benzonitrile
  • Substituent : 2-Hydroxyethyl.
  • Position : Meta (3-position).
  • Similarity Score : 1.00 (structural similarity to the target compound) .
  • Key Difference : Lacks the ether oxygen, reducing polarity and hydrogen-bonding capacity compared to hydroxyethoxy analogs .
4-[2-(Aminooxy)ethoxy]benzonitrile
  • Substituent: Aminooxyethoxy.
  • Position : Para (4-position).
  • Synthesis : Multiple synthetic routes reported, emphasizing versatility in introducing oxygen-linked groups .
  • Key Difference: The aminooxy group may enhance reactivity in nucleophilic substitutions compared to hydroxyethoxy .

Physical and Regulatory Properties

  • Melting Points : Hydroxyethoxy derivatives generally exhibit moderate melting points (e.g., 80–82°C for 3d), influenced by hydrogen bonding .
  • Purity and Handling : High-purity standards (≥97%) are critical for pharmaceutical intermediates, as seen in and .

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